molecular formula C13H13F17O3Si B1304108 (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)trimethoxysilane CAS No. 83048-65-1

(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)trimethoxysilane

Cat. No.: B1304108
CAS No.: 83048-65-1
M. Wt: 568.3 g/mol
InChI Key: HJIMAFKWSKZMBK-UHFFFAOYSA-N
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Description

(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)trimethoxysilane is a useful research compound. Its molecular formula is C13H13F17O3Si and its molecular weight is 568.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Surface Modification and Material Science

  • Corrosion Resistance and Surface Coating : A study explored the incorporation of Heptadecafluorodecyl trimethoxysilane (FAS-17) into silane-graphene films on aluminum alloy surfaces. The hybrid film exhibited enhanced thermal shock resistance, good adhesion, high micro-hardness, and superior corrosion resistance in both neutral and acidic/alkaline NaCl solutions, attributed to FAS-17's hydrophobic properties, which increased the water contact angle and improved the barrier properties against aggressive ions (Dun et al., 2018).

  • Glass Surface Modification : Research on synthesizing and applying (1H,1H,2H,2H-polyfluoroalkyl)trimethoxysilanes, including Heptadecafluorodecyl trimethoxysilane, for glass surface modification revealed high modification ability. These agents produced glass surfaces with high oxidation resistance, demonstrating the compound's utility in enhancing surface properties (Yoshino et al., 1993).

Environmental Science and Hydrolytic Stability

  • Degradation and Environmental Impact : A study identified the occurrence and degradation potential of Fluoroalkylsilane substances, including Heptadecafluorodecyl trimethoxysilane, in commercial surface coating products. The research highlighted the conversion of these compounds into perfluoroalkyl carboxylic acids under environmental conditions, pointing to their potential ecological impacts (Zhu et al., 2019).

  • Hydrolytic Stability in Dental Composites : The hydrolytic stability of dental composites improved when silica fillers were treated with mixtures containing Heptadecafluorodecyl trimethoxysilane. This treatment resulted in composites that maintained tensile strength even after prolonged water immersion, underscoring the compound's role in enhancing the durability of dental materials (Nihei et al., 2002).

Superhydrophobic Coatings

  • Superhydrophobic Coatings for Self-cleaning Surfaces : The modification of Al2O3 particles with Heptadecafluorodecyl trimethoxysilane contributed to the development of stable superhydrophobic coatings on stainless steel substrates. These coatings exhibited water contact angles as high as 165°, indicating significant potential for creating self-cleaning surfaces (Gu et al., 2011).

Mechanism of Action

Target of Action

The primary target of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)trimethoxysilane is the hydroxyl, carboxyl, and oxygen-containing groups present in many inorganic and organic substrates . These groups play a crucial role in the compound’s mechanism of action as they allow for the formation of chemical bonds with the compound.

Mode of Action

This compound interacts with its targets by forming chemical bonds with the hydroxyl, carboxyl, and oxygen-containing groups present in the substrates . This interaction results in the formation of a self-assembled monolayer of fluorosilane on the surface of the substrate .

Biochemical Pathways

The biochemical pathway affected by this compound involves the hydrolysis of the compound to release low molecular weight alcohols . This process generates active silanol, which can form chemical bonds with the hydroxyl, carboxyl, and oxygen-containing groups in the substrates .

Pharmacokinetics

The compound’s ability to form a self-assembled monolayer on the surface of substrates suggests that it may have high bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of a self-assembled monolayer of fluorosilane on the surface of substrates . This layer imparts excellent water repellency, oil repellency, and anti-fouling properties to the treated substrates .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of hydroxyl, carboxyl, and oxygen-containing groups in the substrate is necessary for the compound to form chemical bonds . Additionally, the hydrolysis of the compound to release low molecular weight alcohols is likely influenced by environmental conditions such as temperature and pH .

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F17O3Si/c1-31-34(32-2,33-3)5-4-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIMAFKWSKZMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17CH2CH2Si(OCH3)3, C13H13F17O3Si
Record name Silane, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)trimethoxy-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

159412-13-2
Record name Silane, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)trimethoxy-, homopolymer
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7072884
Record name 1H,1H,2H,2H-Perfluorodecyltrimethoxysilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83048-65-1
Record name Heptadecafluorodecyltrimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83048-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)trimethoxy-
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Record name Silane, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)trimethoxy-
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Record name 1H,1H,2H,2H-Perfluorodecyltrimethoxysilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silane, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)trimethoxy
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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